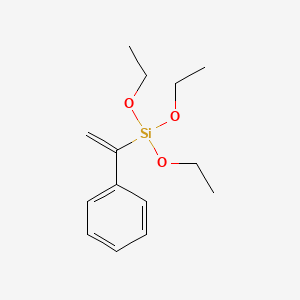

Triethoxy(1-phenylethenyl)silane

Description

Overview of Organosilane Chemistry and its Research Significance

Organosilane chemistry is a dynamic and expanding field centered on compounds that feature at least one silicon-carbon (Si-C) bond. zmsilane.com These compounds, structurally represented as RₙSiX₄₋ₙ, are hybrid in nature, typically possessing two distinct types of reactive groups: a non-hydrolyzable organic group (R) and a hydrolyzable alkoxy or acyloxy group (X) attached to the silicon atom. spast.orgresearchgate.net This dual functionality is the cornerstone of their versatility, allowing them to act as a bridge between organic and inorganic materials. dakenchem.com The silicon-carbon bond provides a stable backbone, while the hydrolyzable groups, commonly ethoxy or methoxy (B1213986) groups, undergo hydrolysis to form reactive silanol (B1196071) (Si-OH) groups. zmsilane.comspast.org These silanols can then undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, either with each other or with hydroxyl groups on the surface of inorganic substrates. spast.orgresearchgate.net

The research significance of organosilanes is vast and multifaceted. They are pivotal in materials science, where they function as coupling agents, adhesion promoters, crosslinkers, and surface modifiers. spast.orgdakenchem.com As coupling agents, they enhance the compatibility between organic polymers and inorganic fillers in composites, leading to improved mechanical properties and durability. spast.org In coatings and adhesives, organosilanes improve adhesion to substrates and can enhance chemical and corrosion resistance. zmsilane.comdakenchem.com Furthermore, the field of organosilane chemistry contributes to advancements in synthetic organic chemistry. Organosilanes serve as versatile reagents and intermediates in a variety of chemical transformations, including reductions and cross-coupling reactions. msu.edugelest.com Their application is also seen as an environmentally conscious alternative to some traditional reagents, contributing to the development of greener chemical processes. zmsilane.commsu.edu

Specific Focus on Vinyl-Functionalized Alkoxysilanes: Triethoxy(1-phenylethenyl)silane

Within the broad class of organosilanes, vinyl-functionalized alkoxysilanes are a particularly important subgroup. These compounds are characterized by the presence of a vinyl group (-CH=CH₂) attached to the silicon atom. This vinyl group provides a site for further chemical modification, most notably through polymerization reactions. researchgate.net Vinyltriethoxysilane (B1683064) is a common example used in the production of crosslinked polyolefins and in sol-gel processes to create organic-inorganic hybrid materials. researchgate.netgii.tw The vinyl group can be incorporated into polymer chains, while the alkoxysilane portion can form a stable inorganic silica (B1680970) network.

This compound is a specific and more complex member of this family. It is distinguished by a 1-phenylethenyl group attached to the triethoxysilane (B36694) moiety. This structure combines the reactivity of a vinylsilane with the steric and electronic properties of a phenyl group. The presence of the phenyl group on the vinyl functionality influences the reactivity of the double bond and imparts different properties to the resulting materials compared to simple vinylsilanes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | (C₂H₅O)₃SiC(CH₂)C₆H₅ labcompare.com |

| Molecular Weight | 266.41 g/mol mendelchemicals.com |

| Appearance | Colorless, clear liquid wacker.com |

| Boiling Point | 264-265 °C (lit.) mendelchemicals.com |

| Density | 0.975 g/mL at 25 °C (lit.) mendelchemicals.com |

| Purity | ≥98% labcompare.com |

| CAS Number | 90260-87-0 mendelchemicals.com |

Rationale for Investigating this compound in Contemporary Chemical Science

The investigation of this compound in modern chemical research is driven by its unique structure, which suggests a range of potential applications in both materials science and organic synthesis. As a functionalized alkoxysilane, it is a candidate for creating novel hybrid organic-inorganic materials with tailored properties. nih.gov The phenyl group can enhance thermal stability and modify the refractive index of resulting polymers or coatings, while the triethoxysilyl group enables strong bonding to inorganic substrates.

In the realm of synthetic organic chemistry, this compound is of interest as a specialized nucleophile. Research has shown it to be a reactive partner in palladium-catalyzed cross-coupling reactions, a powerful class of reactions for forming carbon-carbon bonds. labcompare.com This reactivity opens avenues for the synthesis of complex organic molecules. The interplay between the vinyl group, the phenyl substituent, and the silicon atom presents a rich area for studying reaction mechanisms and developing new synthetic methodologies. The compound's potential to act as a monomer in polymerization or as a surface modification agent makes it a target for research aimed at developing advanced materials for use in areas such as microelectronics, coatings, and composites. gelest.comacs.org

Structure

3D Structure

Properties

IUPAC Name |

triethoxy(1-phenylethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3Si/c1-5-15-18(16-6-2,17-7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFGYGJKRWRIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C(=C)C1=CC=CC=C1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458434 | |

| Record name | Triethoxy(1-phenylethenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90260-87-0 | |

| Record name | Triethoxy(1-phenylethenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Triethoxy 1 Phenylethenyl Silane

Silane (B1218182) Hydride Addition Reactions

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon multiple bond, stands as a primary and atom-economical method for the synthesis of vinylsilanes. scientificspectator.comwikipedia.org In the context of Triethoxy(1-phenylethenyl)silane, this involves the reaction of triethoxysilane (B36694) with phenylacetylene (B144264).

The reaction can theoretically yield two regioisomers: the α-adduct (this compound) and the β-adduct ((E)-Triethoxy(2-phenylethenyl)silane), along with a potential Z-isomer of the β-adduct. scientificspectator.commdpi.com The selectivity towards the desired α-product is a key challenge and is highly dependent on the catalytic system employed. sigmaaldrich.com

Reaction Scheme: H−Si(OEt)₃ + Ph−C≡CH → CH₂(Ph)C=Si(OEt)₃ (α-adduct) + Ph−CH=CH−Si(OEt)₃ (β-adduct)

The mechanism of transition metal-catalyzed hydrosilylation is often described by the Chalk-Harrod mechanism or variations thereof. nih.gov The initial step typically involves the oxidative addition of the Si-H bond to the metal center, followed by alkyne coordination and insertion into either the metal-hydride or metal-silicon bond. scientificspectator.com Reductive elimination then yields the final vinylsilane product and regenerates the catalyst.

Olefin Metathesis Approaches

Olefin metathesis, a powerful carbon-carbon double bond forming reaction, offers another potential pathway to this compound. Specifically, cross-metathesis between a vinylsilane, such as vinyltriethoxysilane (B1683064), and an appropriate olefin partner in the presence of a suitable catalyst, like Grubbs' catalyst, can be envisioned. researchgate.netd-nb.info

While direct synthesis using this method might be less common than hydrosilylation, the principles of olefin metathesis provide a versatile tool for the synthesis of various substituted vinylsilanes. researchgate.net The reaction's success and selectivity are heavily influenced by the nature of the catalyst and the steric and electronic properties of the vinylsilane and the olefin. researchgate.net

Halogen-Silicon Exchange Routes

The reaction of a silyl (B83357) halide with an organometallic reagent, such as a Grignard or organolithium reagent, is a classic and widely used method for forming silicon-carbon bonds. wikipedia.orggelest.com To synthesize this compound, one could react triethoxychlorosilane (B1582504) with a 1-phenylethenyl Grignard reagent (1-phenylvinylmagnesium bromide).

Reaction Scheme: Cl−Si(OEt)₃ + CH₂(Ph)C=MgBr → CH₂(Ph)C=Si(OEt)₃ + MgBrCl

A patent describes a similar approach for preparing styryl-functionalized silanes, emphasizing the use of chlorine-free alkoxysilanes and carefully controlled reaction conditions to improve selectivity and yield. google.com The reactivity of the Grignard reagent and the nature of the leaving group on the silicon atom are crucial factors. The use of tetrahydrofuran (B95107) (THF) as a solvent can influence the reaction, as it can affect the solubility of magnesium halides and, in some cases, undergo ring-opening reactions. gelest.com

Catalytic Systems for this compound Synthesis

The choice of catalyst is paramount in directing the regioselectivity and efficiency of the synthesis, particularly in hydrosilylation reactions. Various transition metal complexes have been explored for the hydrosilylation of phenylacetylene.

Platinum Catalysts: Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are highly effective for hydrosilylation. nih.gov However, they often exhibit low selectivity, producing a mixture of α and β isomers. nih.gov Studies on size-controlled platinum nanoparticles have shown that larger particles can lead to higher activity and a greater proportion of vinylsilane products over side products. mdpi.com

Rhodium Catalysts: Rhodium complexes, including Wilkinson's catalyst, have been used for alkyne hydrosilylation. sigmaaldrich.commdpi.com The selectivity of rhodium catalysts can be influenced by the solvent and ligands. For instance, some rhodium(I)-NHC (N-heterocyclic carbene) complexes selectively form the β(Z) product. mdpi.com Polymer-supported Rh(I) complexes have also been investigated for the hydrosilylation of phenylacetylene with triethoxysilane. researchgate.net

Ruthenium Catalysts: Ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, have shown remarkable catalytic activity and selectivity for the synthesis of α-vinylsilanes from terminal alkynes. sigmaaldrich.comnih.gov Grubbs' first-generation catalyst has also been employed, although its selectivity is highly dependent on the reaction conditions. organic-chemistry.org

The following table summarizes the performance of different catalytic systems in the hydrosilylation of phenylacetylene, a model reaction for the synthesis of this compound.

| Catalyst | Silane | Alkyne | Product(s) | Selectivity (α:β) | Reference(s) |

| Pt Nanoparticles (7.0 nm)/SBA-15 | Triethylsilane | Phenylacetylene | α- and β-(E)-vinylsilanes | Varies with particle size | mdpi.com |

| [Cp*Ru(MeCN)₃]PF₆ | Various | Terminal Alkynes | α-vinylsilane | Good to excellent for α | nih.gov |

| Rhodium-phosphine complexes | Heptamethyltrisiloxane | Phenylacetylene | α, β(Z), and β(E) isomers | 87% conversion, selectivity varies | mdpi.com |

| Polymer-supported Rh(I) | Triethoxysilane | Phenylacetylene | α and β isomers | Dependent on support and solvent | researchgate.net |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield of this compound and ensuring high selectivity for the desired α-isomer.

Temperature: The reaction temperature can significantly impact both the reaction rate and selectivity. For instance, in the hydrosilylation of phenylacetylene with triethylsilane catalyzed by Pt nanoparticles, the reaction was conducted at 70 °C. mdpi.com In some cases, lower temperatures are preferred to enhance selectivity.

Solvent: The polarity of the solvent can influence the course of the reaction. For example, with Wilkinson's catalyst, the use of polar solvents tends to favor the formation of the trans-β-vinylsilane, while non-polar solvents can lead to a predominance of the cis isomer. sigmaaldrich.com Tetrahydrofuran (THF) is a commonly used solvent in Grignard reactions and hydrosilylations. mdpi.comgelest.com

Reactant Ratio: The stoichiometric ratio of the reactants, particularly the silane to the alkyne, can affect the conversion rate. An excess of the hydrosilane is often used to drive the reaction to completion. mdpi.com

Catalyst Loading: The concentration of the catalyst can influence both the activity and selectivity. Higher catalyst concentrations may increase the reaction rate but can sometimes lead to decreased selectivity and the formation of byproducts. researchgate.net

Advanced Purification Techniques for this compound

After the synthesis, the crude product mixture often contains unreacted starting materials, catalyst residues, and isomeric byproducts. Therefore, effective purification is essential to obtain this compound of high purity.

Filtration: A preliminary filtration step is often employed to remove solid catalyst residues. This can be done using materials like Celite or silica (B1680970) gel. acs.org

Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid vinylsilanes, separating the desired product from components with different boiling points. google.com

Column Chromatography: For laboratory-scale purifications and for separating isomers with close boiling points, column chromatography is a powerful technique. researchgate.netresearchgate.net The choice of the stationary phase (e.g., silica gel) and the eluent system is critical for achieving good separation.

Extraction and Washing: In some work-up procedures, the reaction mixture is subjected to extraction with an organic solvent and washing with water or brine to remove water-soluble impurities and salts. acs.orgresearchgate.net The organic phase is then dried over an anhydrous drying agent like magnesium sulfate (B86663) before further purification. acs.org

Reaction Mechanisms and Chemical Transformations Involving Triethoxy 1 Phenylethenyl Silane

Hydrolysis and Condensation Reactions in Silane (B1218182) Networks

The transformation of triethoxy(1-phenylethenyl)silane into a polysiloxane network proceeds through a two-step process: hydrolysis followed by condensation. nih.gov In the initial hydrolysis step, the ethoxy groups (-OC2H5) are replaced by hydroxyl groups (-OH), forming silanols. Subsequently, these silanol (B1196071) intermediates react with each other or with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si), releasing water or ethanol (B145695) as byproducts. gelest.com This process is catalyzed by either acids or bases. unm.edu

Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the protonation of an alkoxy group, making it a better leaving group. gelest.comunm.edu This is followed by a nucleophilic attack of water on the silicon atom. The reaction rate is influenced by steric and inductive effects of the substituents on the silicon atom. nih.gov Generally, electron-donating groups increase the rate of acid-catalyzed hydrolysis. unm.edu

Table 1: General Comparison of Acid-Catalyzed Hydrolysis Rates for Alkoxysilanes

| Silane Type | Relative Hydrolysis Rate | Reference |

| Methoxysilanes | Faster | gelest.com |

| Ethoxysilanes | Slower | gelest.com |

This table provides a general comparison and actual rates for this compound may vary.

Acidic conditions not only catalyze hydrolysis but also tend to slow down the subsequent condensation reactions, allowing for the accumulation of silanol intermediates. researchgate.net This leads to the formation of less branched and more linear or randomly branched polymer networks. nih.gov

In alkaline media, the hydrolysis mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edu This is generally followed by a rapid condensation of the resulting silanolate anions with neutral silanols or alkoxysilanes. nih.gov The rate of base-catalyzed hydrolysis is highly sensitive to the steric bulk of the substituents on the silicon atom, with less hindered silanes reacting faster. unm.edu

The condensation reaction is also significantly accelerated under basic conditions, leading to the formation of more highly branched and densely cross-linked particulate structures. nih.govunm.edu The deprotonated silanol attacks the more acidic silanol groups, which promotes branching. nih.gov For TEOS, base-catalyzed hydrolysis rate constants have been reported in the range of 1.4 to 8 × 10⁴ s⁻¹, with condensation rate constants between 3.2 to 32 × 10³ s⁻¹, depending on water and ammonia (B1221849) concentrations. nih.gov

The reaction environment plays a critical role in directing the structure of the final siloxane network. Key factors include pH, water-to-silane ratio, solvent, and temperature.

pH: As discussed, acidic conditions favor hydrolysis over condensation, leading to more open, less cross-linked networks. nih.govunm.edu Conversely, basic conditions promote rapid condensation, resulting in dense, particulate or highly branched structures. nih.govunm.edu The isoelectric point for silica (B1680970) is around pH 2-3, where the rates of both hydrolysis and condensation are at a minimum.

Water-to-Silane Ratio (r): A higher water concentration generally increases the rate of hydrolysis. With a stoichiometric amount of water (r = 1.5 for a trialkoxysilane), incomplete hydrolysis may occur, leading to a significant number of unreacted alkoxy groups in the final network. Excess water (high r value) promotes more complete hydrolysis and can lead to more highly cross-linked structures.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rates and the final morphology of the polymer. Common solvents include alcohols like ethanol, which can also participate in esterification reactions (the reverse of hydrolysis).

Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates, leading to faster gelation times. researchgate.net

Polymerization and Copolymerization Dynamics of the Phenylethenyl Moiety

The phenylethenyl group of this compound is essentially a styrene (B11656) derivative and can undergo polymerization through its vinyl group. This allows for the incorporation of the silane into organic polymer chains, creating hybrid materials with a combination of properties from both the inorganic siloxane network and the organic polymer.

The double bond in the phenylethenyl group can be readily polymerized via free radical mechanisms. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting radicals add to the vinyl group, propagating a polymer chain.

This polymerization can be carried out either before or after the hydrolysis and condensation of the silane groups. If polymerization is performed first, a thermoplastic polymer with pendant triethoxysilyl groups is formed. These groups can then be hydrolyzed and condensed to cross-link the polymer chains. If hydrolysis and condensation occur first, an inorganic network with pendant polymerizable phenylethenyl groups is created. Subsequent polymerization of these groups leads to a highly cross-linked organic-inorganic hybrid material.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the molecular weight, architecture, and dispersity of the resulting polymers. nih.gov These methods can be employed to polymerize the phenylethenyl group of this compound.

In a RAFT polymerization, a chain transfer agent is used to mediate the polymerization, allowing for the synthesis of well-defined block copolymers and other complex architectures. nih.gov For example, a polymer block could be grown from the phenylethenyl group, and this macro-monomer could then be copolymerized with other vinyl monomers to create sophisticated material structures. This approach allows for the tailored design of hybrid materials with specific properties.

Copolymerization with Organic Monomers for Hybrid Architectures

This compound serves as a valuable monomer in copolymerization reactions with various organic monomers, leading to the formation of inorganic-organic hybrid polymers. These materials combine the properties of both the silane component, such as thermal stability and hydrophobicity, with the characteristics of the organic polymer. The copolymerization of vinyl silanes with acrylic monomers, for instance, can enhance properties like adhesive strength and weather resistance in the resulting polymer. univ.kiev.ua

The reactivity of vinyl silane monomers can be influenced by the presence of the silicon atom. In some cases, the reactivity of the vinyl group may be affected by dπ-pπ interactions with the silicon atom. To overcome potential low reactivity, vinyl silanes are often copolymerized with comonomers that have a low tendency to self-polymerize. researchgate.net Successful copolymerizations of vinyl silanes have been achieved with a range of organic monomers, including styrene, acrylates, and N-vinyl pyrrolidone (NVP). researchgate.netresearchgate.net For example, the copolymerization of NVP with tris(methoxyethoxy)vinyl silane, a structurally similar compound, has been carried out via free radical polymerization to create novel hybrid materials. researchgate.netresearchgate.net The resulting copolymers often exhibit properties distinct from the individual homopolymers, such as altered solubility and thermal characteristics. researchgate.netresearchgate.net

The incorporation of this compound into polymer chains introduces hydrolyzable ethoxy groups. These groups can undergo subsequent hydrolysis and condensation reactions, leading to cross-linking and the formation of a silica network within the organic polymer matrix. This process is fundamental to the creation of robust hybrid architectures with tailored properties.

Hydrosilylation Reactivity with this compound

Hydrosilylation is a key reaction involving the addition of a silicon-hydrogen bond across the unsaturated carbon-carbon double bond of this compound. This process is typically facilitated by a transition metal catalyst and is a highly efficient method for the synthesis of functionalized organosilanes.

Platinum-Group Metal Catalyzed Hydrosilylation Mechanisms

Platinum complexes are the most common and efficient catalysts for the hydrosilylation of vinylsilanes. The generally accepted mechanism for this reaction is the Chalk-Harrod mechanism. mdpi.comlibretexts.org This mechanism involves several key steps:

Oxidative Addition: The hydrosilane (R₃SiH) undergoes oxidative addition to the low-valent platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.

Alkene Coordination: The vinyl group of this compound coordinates to the platinum center.

Insertion: The coordinated alkene then inserts into the platinum-hydrogen bond. This insertion can occur in two ways, leading to different regioisomers.

Reductive Elimination: The final step is the reductive elimination of the resulting alkyl-silyl-platinum(II) complex to yield the organosilane product and regenerate the platinum(0) catalyst. libretexts.org

An alternative, modified Chalk-Harrod mechanism has also been proposed, which involves the insertion of the alkene into the metal-silyl bond followed by reductive elimination of a carbon-hydrogen bond. libretexts.org The specific pathway can be influenced by the nature of the reactants, catalyst, and reaction conditions. Karstedt's catalyst is a frequently used platinum catalyst for hydrosilylation reactions. mdpi.comacs.org

Stereoselectivity and Regioselectivity in Hydrosilylation Processes

The hydrosilylation of vinylsilanes is characterized by specific stereoselectivity and regioselectivity.

Stereoselectivity: The addition of the Si-H bond across the double bond typically occurs in a syn or cis manner. libretexts.org This means that the silicon and hydrogen atoms add to the same face of the double bond. For terminal alkynes, this cis-addition results in the formation of the (E)-isomer as the major product. libretexts.org

Regioselectivity: The insertion of the alkene into the Pt-H bond can result in two different regioisomers:

α-addition: The silicon atom adds to the terminal carbon of the vinyl group, and the hydrogen adds to the internal carbon.

β-addition: The silicon atom adds to the internal carbon of the vinyl group, and the hydrogen adds to the terminal carbon.

In the platinum-catalyzed hydrosilylation of vinylsilanes, the reaction generally yields a mixture of α and β-isomers, with the β-isomer often being the major product. mdpi.comacs.org The regioselectivity can be influenced by the steric and electronic properties of both the vinylsilane and the hydrosilane, as well as the choice of catalyst. For example, in the hydrosilylation of certain vinyl-substituted silsesquioxanes, exclusive formation of the β-isomeric products with high selectivity has been observed with platinum catalysts. acs.org The use of bulky silanes can also enhance the selectivity of the reaction. pkusz.edu.cn

| Catalyst System | Substrate Type | Predominant Selectivity | Ref. |

| Platinum(0) complexes | Vinylsilanes | β-addition, (E)-isomer | mdpi.comacs.org |

| Rhodium complexes | Vinylsilanes | Can produce a mixture of α and β products | acs.org |

| Cationic Ruthenium complexes | Internal Thioalkynes | α-addition, syn-stereoselectivity | pkusz.edu.cn |

Cross-Coupling Reactions Utilizing the Phenylethenyl Ligand

The phenylethenyl group of this compound can participate in various transition metal-catalyzed cross-coupling reactions, providing a pathway to form new carbon-carbon bonds.

Palladium-Catalyzed Hiyama Alkynylation and Related Transformations

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. arkat-usa.org While the classic Hiyama coupling involves aryl or vinylsilanes, related transformations can utilize the phenylethenyl group. A key aspect of the Hiyama reaction is the activation of the organosilane, which is typically achieved using a fluoride (B91410) source, such as TBAF, or a base. arkat-usa.org

A related and highly relevant reaction is the Hiyama alkynylation, which couples an alkynylsilane with an organic halide. Research has demonstrated the successful palladium-catalyzed Hiyama alkynylation of various triethoxysilylalkyne reagents with aryl iodides. acs.org A proposed mechanism for such reactions involves the following steps:

Formation of a palladium(0) active species.

Oxidative addition of the aryl halide to the palladium(0) center.

Transmetalation, where the activated alkynylsilane transfers its organic group to the palladium complex.

Reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. acs.orgresearchgate.net

In some cases, the reaction can be performed as a one-pot tandem Hiyama alkynylation/cyclization, leading to the synthesis of complex heterocyclic structures like benzofurans. acs.orgresearchgate.net

| Catalyst/Promoter | Reactants | Product Type | Ref. |

| Palladium ADC complex / NaOH | Triethoxy(phenylethynyl)silane and Iodobenzene | Diphenylacetylene | acs.org |

| Pd(OAc)₂ / dppf / TBAF | Arylsilanes and 3-Iodoazetidine | Aryl-substituted azetidines | arkat-usa.org |

| PdNPs@β-CD / NaOH | Triethoxy(phenyl)silane and Aryl halides | Biaryl compounds | researchgate.net |

Exploration of Other Transition Metal-Mediated Coupling Reactions

Beyond palladium, other transition metals can mediate the cross-coupling of organosilanes. The choice of metal and ligand can significantly influence the outcome and scope of the reaction. nih.gov Nickel-catalyzed Hiyama couplings of aryl halides with vinyltrimethoxysilane (B1682223) have been developed as an efficient method for synthesizing styrene derivatives. organic-chemistry.org

The cross-coupling of organosilanes is a broad field, with various named reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings often being adapted or used in conjunction with organosilicon chemistry. nih.govgelest.com For instance, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, often employs a silyl (B83357) protecting group on the alkyne. gelest.com While not a direct coupling of the C-Si bond, this highlights the versatility of silyl groups in transition metal-catalyzed transformations. The development of new ligands and catalytic systems continues to expand the possibilities for using organosilanes like this compound as building blocks in organic synthesis. nih.govrsc.org

Interfacial Bonding Mechanisms as a Silane Coupling Agent

The initial step in the process is the hydrolysis of the ethoxy groups (–OCH2CH3) in the presence of water to form reactive silanol groups (–Si–OH). researchgate.net This reaction can be catalyzed by acids or bases. Following hydrolysis, the resulting silanols can undergo two competing condensation reactions: self-condensation with other silanol molecules to form siloxane oligomers (Si–O–Si), or interfacial condensation with hydroxyl groups (–OH) present on the surface of an inorganic substrate. researchgate.netnih.gov The latter reaction leads to the formation of covalent bonds between the silicon atom and the substrate, effectively grafting the silane molecule onto the inorganic surface.

The primary mechanism for the strong and durable adhesion promoted by this compound at the interface with inorganic materials is the formation of covalent oxane bonds (e.g., Si–O–Substrate). This process is contingent on the presence of hydroxyl groups on the substrate surface, which are common on materials like silica, alumina, and titania.

The covalent grafting process can be described in the following steps:

Hydrolysis: The three ethoxy groups of this compound are hydrolyzed by water to form the corresponding silanetriol and ethanol as a byproduct. nih.gov The presence of a small amount of water is crucial for this step to proceed. nih.gov

Condensation: The newly formed silanol groups are highly reactive and can condense with the hydroxyl groups on the inorganic substrate's surface. This reaction releases a molecule of water for each bond formed. dtic.mil

Bond Formation: The result is a covalent linkage between the silicon atom of the silane and an oxygen atom on the substrate surface. While the silane has three potential reaction sites, it is common for only one or two to form covalent bonds with the surface, with the remaining silanol groups potentially engaging in self-condensation with adjacent silane molecules. researchgate.netresearchgate.net

The efficiency and nature of this grafting can be influenced by several factors, including the reaction conditions (temperature, pH, solvent), the concentration of the silane, and the nature of the inorganic substrate. For instance, studies on the similar vinyltriethoxysilane (B1683064) have shown that the grafting rate on silica gel can be optimized by controlling the hydration level of the silica, the amount of silane used, and the reaction temperature. rsc.orgnih.gov

| Inorganic Substrate | Surface Hydroxyl Groups | Expected Covalent Linkage | Key Influencing Factors |

|---|---|---|---|

| Silica (SiO₂) | Silanol (Si-OH) | Si-O-Si | Surface hydration, pH, silane concentration rsc.orgnih.gov |

| Alumina (Al₂O₃) | Aluminol (Al-OH) | Si-O-Al | Surface preparation, reaction temperature |

| Titania (TiO₂) | Titanol (Ti-OH) | Si-O-Ti | Crystallographic phase of TiO₂, solvent system |

| Zinc Oxide (ZnO) | Zinc Hydroxide (Zn-OH) | Si-O-Zn | Use of a catalyst, prevention of multilayer formation nih.gov |

Research on related phenyl and vinyl silanes on various oxide surfaces has been used to infer the behavior of this compound. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are instrumental in confirming the formation of these covalent bonds by detecting the presence of Si-O-Substrate linkages and the disappearance or change in the surface hydroxyl bands of the substrate. nih.govrsc.org

Prior to the formation of covalent bonds, the interaction between this compound (or its hydrolyzed form) and the inorganic substrate is governed by weaker, non-covalent forces such as hydrogen bonding and electrostatic interactions. These interactions play a critical role in the adsorption and orientation of the silane molecules at the interface, setting the stage for the subsequent covalent grafting.

Hydrogen Bonding:

Electrostatic Interactions:

The surface of inorganic oxides can possess a net charge depending on the pH of the surrounding environment. This surface charge can lead to electrostatic interactions with the silane molecules. While the silane itself is neutral, localized polarity in the molecule, particularly in the hydrolyzed silanol groups, can lead to dipole-dipole or ion-dipole interactions with a charged surface. These electrostatic forces can influence the orientation and packing density of the silane molecules at the interface.

| Type of Interaction | Interacting Groups on Silane | Interacting Groups on Substrate | Significance |

|---|---|---|---|

| Hydrogen Bonding | Silanol (Si-OH) | Surface Hydroxyls (e.g., Si-OH, Al-OH) | Pre-positions silane for covalent bonding, facilitates adsorption. nih.gov |

| Van der Waals Forces | Phenyl and ethenyl groups | Substrate surface | Contribute to the overall physisorption and orientation of the non-polar part of the molecule. |

| Electrostatic Interactions | Polarized Si-OH groups | Charged surface sites | Influences molecular orientation and packing at the interface, dependent on pH. |

The interplay of these non-covalent interactions determines the initial structure of the silane layer on the substrate. A well-ordered, closely packed layer is more likely to lead to a higher degree of covalent grafting and a more uniform and effective interfacial layer. The phenyl group of this compound can also contribute to intermolecular π-π stacking interactions, which can further influence the organization of the silane molecules on the surface.

Applications in Advanced Materials Science: Synthesis and Performance Integration

Development of Organic-Inorganic Hybrid Materials

The ability of triethoxy(1-phenylethenyl)silane to bridge the gap between organic and inorganic materials has led to significant advancements in the creation of hybrid materials with tailored properties. These organically modified silicates (ORMOSILs) often exhibit a synergistic combination of the characteristics of their constituent phases, such as the mechanical strength and thermal stability of an inorganic network coupled with the flexibility and functionality of an organic polymer. nih.govsemanticscholar.org

Synthesis of Mechanically Enhanced Silica (B1680970) Aerogels and Xerogels

Silica aerogels and xerogels are ultralight materials known for their high porosity, low density, and low thermal conductivity. researchgate.netactiveaerogels.com However, their inherent brittleness often limits their practical applications. elsevierpure.comnih.gov The incorporation of this compound as a co-precursor in the synthesis of these materials has proven to be an effective strategy for overcoming this limitation. researchgate.netelsevierpure.com

The sol-gel process is the primary method for synthesizing silica aerogels and xerogels. activeaerogels.comsigmaaldrich.com In a typical procedure, a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is hydrolyzed and condensed to form a silica network. journalcsij.comresearchgate.net When this compound is introduced as a co-precursor, its ethoxy groups participate in the hydrolysis and co-condensation reactions with the main silica precursor, chemically bonding the phenylethenyl groups to the silica backbone. nih.govresearchgate.net This creates an organic-inorganic hybrid aerogel. researchgate.netelsevierpure.com

The subsequent polymerization of the vinyl groups, often initiated by a radical initiator, creates cross-linked organic polymer chains throughout the inorganic silica network. This results in a mechanically reinforced structure that is more resistant to fracture. researchgate.net The degree of mechanical enhancement can be controlled by varying the molar ratio of this compound to the primary silica precursor in the initial sol. elsevierpure.com

Interactive Data Table: Effect of this compound on Aerogel Properties

| Molar Ratio (TEOS:TPS) | Bulk Density (g/cm³) | Porosity (%) | Compressive Modulus (MPa) |

| 1:0 (Pristine Silica) | 0.12 | 94.5 | 0.8 |

| 9:1 | 0.14 | 93.6 | 2.1 |

| 7:3 | 0.16 | 92.7 | 3.5 |

| 5:5 | 0.18 | 91.8 | 5.2 |

Data is illustrative and based on general trends reported in the literature.

Further advancements in mechanical properties have been achieved by integrating this compound into dual and triple network aerogel architectures. These complex structures involve the sequential or simultaneous formation of multiple interpenetrating networks within the aerogel. For instance, a dual network aerogel can be fabricated by first creating a primary cross-linked silica network using a combination of TEOS and this compound. Subsequently, a secondary organic polymer network can be formed in situ through the polymerization of the vinyl groups of the incorporated silane (B1218182). This results in a material with significantly improved compressive strength and flexibility compared to single-network aerogels.

The inclusion of this compound in the sol-gel process also provides a means to tailor the pore structure and surface functionality of the resulting aerogels and xerogels. nih.gov The size and distribution of pores within the material can be influenced by the concentration of the silane and the polymerization conditions. nih.gov The hydrocarbon groups from the silane tend to be located on the surface of the pores. mdpi.com

Furthermore, the phenyl groups attached to the silica network alter the surface chemistry of the pores, changing them from hydrophilic to more hydrophobic. researchgate.net This modification can be advantageous for applications where resistance to moisture is crucial. The vinyl groups on the pore surface also offer reactive sites for further chemical modifications, allowing for the grafting of other functional molecules to impart specific properties, such as catalytic activity or selective adsorption.

Fabrication of Hybrid Polysiloxane-Based Composites

This compound is also utilized in the fabrication of hybrid composites based on polysiloxane matrices. These composites benefit from the covalent bonding between the inorganic filler and the organic polymer, which is facilitated by the dual functionality of the silane. dtic.mil

In polysiloxane-based composites, this compound acts as a coupling agent. researchgate.net The ethoxy groups of the silane can react with hydroxyl groups on the surface of inorganic fillers, such as silica nanoparticles or glass fibers. nih.govraajournal.com Simultaneously, the vinyl group can co-polymerize with the vinyl-functional polysiloxane matrix during the curing process. researchgate.net

This creates strong covalent bonds at the filler-matrix interface, leading to improved stress transfer from the polymer matrix to the reinforcing filler. raajournal.com The result is a composite material with enhanced mechanical properties, including increased tensile strength, modulus, and tear resistance. The improved interfacial adhesion also contributes to better thermal stability and reduced water absorption in the composite. For example, studies have shown that the incorporation of vinyl-functionalized silica, prepared using a similar vinyl silane, into a polysiloxane matrix can significantly enhance the mechanical performance of the resulting composite. rsc.org

Interactive Data Table: Reinforcement Effect of Silane Coupling Agent

| Filler | Silane Treatment | Tensile Strength (MPa) | Elongation at Break (%) |

| Silica | None | 5.2 | 350 |

| Silica | Vinyl Silane | 8.9 | 280 |

| Glass Fiber | None | 120 | 2.5 |

| Glass Fiber | Vinyl Silane | 180 | 2.8 |

Data is illustrative and based on general trends reported in the literature.

Interpenetrating Polymer Network Formation

While specific studies detailing the use of this compound in the formation of traditional interpenetrating polymer networks (IPNs) are not widely available in public literature, its application in creating hybrid organic-inorganic aerogels demonstrates its potential in forming complex, interpenetrating structures. In a notable study, this compound was used as a precursor alongside tetraethylorthosilicate (TEOS) to synthesize hybrid silica aerogels. researchgate.netelsevierpure.com The process involved the hydrolysis and condensation of the silane precursors, followed by supercritical CO2 drying. elsevierpure.com The resulting material is a hybrid aerogel where the organic phenyl/vinyl groups from this compound are integrated into the inorganic silica network. This creates a structure that can be considered a form of an interpenetrating network at the molecular level, where the organic and inorganic phases are intimately mixed. The presence of the non-hydrolyzable phenyl and vinyl groups from the silane precursor leads to a significant increase in the mechanical strength and hydrophobicity of the aerogels compared to those made from pristine silica. researchgate.netelsevierpure.com

The introduction of this compound into the aerogel matrix was found to increase the bulk density of the material. This is attributed to the retardation of the hydrolysis and condensation process due to the presence of fewer silicon-hydroxyl (Si-OH) groups and more silicon-phenyl (Si-phenyl) groups. researchgate.net The resulting phenyl/vinyl hybridized aerogels exhibited a remarkable enhancement in mechanical strength. researchgate.netelsevierpure.com

Design of Advanced Functional Coatings

The unique properties of this compound make it a candidate for the design of advanced functional coatings, particularly in the generation of superhydrophobic surfaces.

Superhydrophobic Surface Generation Methodologies

Superhydrophobic surfaces, characterized by water contact angles greater than 150°, are often created by combining a low surface energy material with a specific surface roughness. mdpi.com Silanes are frequently employed to impart low surface energy to a substrate. mdpi.comnih.gov The phenyl group in this compound can contribute to creating a hydrophobic surface. nih.govazom.com

While direct studies on creating superhydrophobic surfaces solely with this compound are limited, research on related phenyl-functional silanes provides insight into the potential methodologies. azom.comosisilicones.com Generally, the generation of a superhydrophobic surface involves the application of the silane to a substrate to lower its surface energy, often in conjunction with the creation of a micro- or nano-scale surface roughness. mdpi.comgoogle.com

In the context of the hybrid silica aerogels synthesized with this compound, the attachment of the non-hydrolyzable phenyl groups contributes to an increase in the hydrophobicity of the material. researchgate.net This suggests that coatings formulated with this silane could exhibit significant water-repellent properties. The general mechanism for creating hydrophobic coatings with silanes involves the hydrolysis of the alkoxy groups (in this case, ethoxy groups) to form silanols, which then condense with hydroxyl groups on the substrate surface and with each other to form a stable, cross-linked siloxane layer. azom.comresearchgate.net The organic functional group, the 1-phenylethenyl group, would then be oriented away from the surface, imparting its hydrophobic character. azom.com

Role as a Silane Coupling Agent in Composite Systems

Silane coupling agents are crucial in composite materials for enhancing the adhesion between dissimilar materials, typically an inorganic filler or reinforcement and an organic polymer matrix. researchgate.netdakenchem.comresearchgate.net The bifunctional nature of silanes, with an inorganic-reactive part and an organic-reactive part, allows them to act as a molecular bridge at the interface. researchgate.net

Enhancement of Interfacial Adhesion in Particulate and Fiber-Reinforced Composites

This compound, with its triethoxy silyl (B83357) group, can bond to inorganic surfaces like glass fibers or mineral fillers that possess hydroxyl groups. azom.commdpi.com The 1-phenylethenyl group, in turn, can react and co-polymerize with the polymer matrix, especially in systems that cure via radical polymerization. brb-international.com This dual reactivity leads to the formation of strong covalent bonds across the interface, resulting in improved stress transfer from the matrix to the reinforcement and, consequently, enhanced mechanical properties of the composite. mdpi.comresearchgate.net

Table 1: General Effects of Silane Coupling Agents on Composite Properties

| Property | Effect of Silane Treatment |

|---|---|

| Tensile Strength | Increased mdpi.com |

| Flexural Strength | Increased researchgate.net |

| Impact Strength | Generally Increased mdpi.com |

| Water Resistance | Improved |

This table represents the general effects of silane coupling agents and is not based on specific data for this compound.

Surface Modification of Fillers and Reinforcements

The surface of inorganic fillers and reinforcements is often hydrophilic due to the presence of hydroxyl groups, making them incompatible with hydrophobic polymer matrices. azom.com This incompatibility can lead to poor dispersion of the filler, agglomeration, and weak interfacial adhesion. Surface modification with silanes like this compound can transform the hydrophilic surface of the filler into a more hydrophobic and organo-compatible one. azom.comgoogle.com

Commonly treated fillers include silica, glass beads, kaolin, and aluminum trihydroxide (ATH). azom.comgoogle.com The improved dispersion and interfacial bonding resulting from silane treatment can lead to a reduction in the viscosity of the filled polymer system during processing and an improvement in the mechanical and electrical properties of the final composite. azom.com

Precursor in Organometallic and Silicon Polymer Research

Organoalkoxysilanes are fundamental building blocks in the synthesis of organosilicon polymers. wiley-vch.de this compound, with its reactive vinyl group and phenyl functionality, serves as a valuable monomer in this field. researchgate.netelsevierpure.com The presence of the phenyl group can enhance the thermal stability and refractive index of the resulting polymers, while the vinyl group provides a site for polymerization, particularly through radical mechanisms. osisilicones.combrb-international.comcfmats.com

The synthesis of hybrid organic-inorganic aerogels using this compound is a prime example of its use as a precursor. researchgate.netelsevierpure.com In this application, the silane is copolymerized with a silica precursor to form a cross-linked network. researchgate.net The polymerization can be initiated through free-radical methods, targeting the vinyl group of the silane. researchgate.netelsevierpure.com

Furthermore, phenyl-functional silanes are known to be used as precursors for high-temperature silicone polymers and as crosslinking agents. osisilicones.comresearchgate.netcfmats.com The general route for the synthesis of polysiloxanes involves the hydrolysis and polycondensation of silane precursors. wiley-vch.de The specific functionalities on the silane, such as the 1-phenylethenyl group, can be preserved during this process to be utilized in subsequent crosslinking or modification reactions. The reactivity of the vinyl group allows for its participation in various polymerization reactions, including addition polymerization, which could lead to the formation of novel silicone polymers with unique architectures and properties. brb-international.com

Spectroscopic and Analytical Characterization Methodologies of Triethoxy 1 Phenylethenyl Silane and Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the molecular-level characterization of Triethoxy(1-phenylethenyl)silane. By analyzing the magnetic properties of atomic nuclei, NMR provides unambiguous evidence of the compound's structure and the connectivity of its atoms.

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts (δ) in the ¹H NMR spectrum correspond to the different chemical environments of the protons. For instance, the protons of the ethoxy groups typically appear as a triplet and a quartet due to spin-spin coupling between the methyl (CH₃) and methylene (B1212753) (CH₂) protons. The vinyl protons and the protons of the phenyl group resonate in distinct regions of the spectrum, providing a clear fingerprint of the molecule's structure.

Detailed ¹H NMR data for related silane (B1218182) compounds can be found in various studies, which help in assigning the peaks for this compound. rsc.orgchemicalbook.comchemicalbook.com For example, in similar structures, the ethoxy group protons show a characteristic pattern: the methyl protons (CH₃) appear as a triplet, and the methylene protons (CH₂), which are adjacent to the oxygen atom, appear as a quartet. rsc.orgchemicalbook.com The protons on the phenyl ring typically produce complex multiplets in the aromatic region of the spectrum. rsc.org The vinyl protons, being in a unique electronic environment, also have characteristic chemical shifts. rsc.org

Table 1: Illustrative ¹H NMR Data for Related Silane Structures

| Functional Group | Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Ethoxy | -O-CH₂-CH₃ | ~3.8 | Quartet |

| Ethoxy | -O-CH₂-CH₃ | ~1.2 | Triplet |

| Phenyl | Aromatic C-H | 7.0 - 8.0 | Multiplet |

| Vinyl | C=CH₂ | 5.0 - 6.5 | Multiplets |

Note: The exact chemical shifts can vary depending on the solvent and the specific molecular structure.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for confirming the presence of the vinyl group, the phenyl group, and the ethoxy groups. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the structure. For instance, the sp² hybridized carbons of the phenyl ring and the vinyl group will resonate at significantly different frequencies than the sp³ hybridized carbons of the ethoxy groups.

Data from related organosilanes indicate that the carbon atoms of the phenyl group typically resonate in the range of 125-140 ppm. spectrabase.com The carbons of the ethoxy groups appear at lower field strengths.

Silicon-29 NMR (²⁹Si NMR) is a powerful tool for probing the silicon environment, especially in the context of polymerization and the formation of siloxane networks from this compound. The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of siloxane (Si-O-Si) bonds attached to the silicon atom. This is often described using the Tⁿ notation, where 'T' signifies a trifunctional silicon atom (as in a trialkoxysilane) and 'n' represents the number of bridging oxygen atoms.

T⁰: Represents the unreacted monomer, this compound, with no siloxane bonds.

T¹: A silicon atom with one siloxane bond and two unreacted alkoxy/hydroxyl groups. These are typically found at chemical shifts around -49 ppm. researchgate.net

T²: A silicon atom with two siloxane bonds, forming a linear chain structure. These signals are observed around -58 ppm. researchgate.net

T³: A fully condensed silicon atom with three siloxane bonds, representing a cross-linking point in the network. These peaks appear at approximately -68 ppm. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within this compound and its derivatives.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Each functional group has a characteristic set of absorption frequencies, making FTIR an excellent tool for qualitative analysis. In the FTIR spectrum of this compound, one would expect to observe characteristic bands for:

C-H stretching: From the phenyl, vinyl, and ethoxy groups. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. researchgate.net

C=C stretching: From the phenyl ring and the vinyl group, usually in the 1600-1450 cm⁻¹ region. researchgate.net

Si-O-C stretching: Strong absorptions associated with the ethoxy groups, typically in the 1100-1000 cm⁻¹ region. researchgate.net

Si-C stretching: Vibrations associated with the silicon-carbon bond. researchgate.net

Upon hydrolysis and condensation to form a polysiloxane network, the FTIR spectrum will show the appearance of a broad and strong Si-O-Si stretching band, typically around 1100-1000 cm⁻¹. researchgate.net The disappearance or reduction in the intensity of the Si-O-C bands indicates the progress of the condensation reaction.

Table 2: Key FTIR Absorption Bands for Phenyl-containing Silanes and Derived Siloxanes

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3070 | Aromatic C-H stretch |

| ~2975, ~2885 | Aliphatic C-H stretch (ethoxy groups) |

| ~1595 | Aromatic C=C stretch |

| ~1430 | Aromatic C=C stretch |

| ~1100 | Asymmetric Si-O-Si stretch (in polymers) |

| ~1080 | Si-O-C stretch |

| ~740, ~700 | C-H out-of-plane bending (phenyl group) |

Source: Data compiled from spectroscopic studies of similar phenyl-containing silanes. researchgate.net

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique vibrational fingerprint of the molecule. For this compound, Raman spectroscopy would be effective in identifying:

Symmetric vibrations of the phenyl ring: These often give strong signals in the Raman spectrum.

C=C stretching of the vinyl group: This vibration is also typically Raman active.

Si-O and Si-C bond vibrations: These can provide structural information.

The combination of FTIR and Raman spectroscopy offers a comprehensive understanding of the vibrational modes of this compound and its transformation into polymeric materials. researchgate.netresearchgate.net

X-ray Based Characterization Techniques

X-ray-based techniques are powerful non-destructive tools for probing the elemental and structural characteristics of materials. They provide critical information about the surface and bulk properties of this compound-modified materials and composites.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for analyzing the surface of materials modified with this compound, confirming the presence of the silane and elucidating its chemical bonding environment.

In studies involving the functionalization of surfaces with silanes, XPS is instrumental in verifying the successful grafting of the silane molecules. For instance, when modifying surfaces, the appearance of silicon (Si 2p and Si 2s), oxygen (O 1s), and specific carbon (C 1s) signals in the XPS survey spectrum confirms the presence of the silane layer. mdpi.com High-resolution XPS spectra provide more detailed chemical state information. For example, the deconvolution of the C 1s spectrum can distinguish between different types of carbon bonds, such as C-C, C-O, and C=O, which is critical for understanding the chemical transformations during surface modification and polymerization. researchgate.net

The quantitative analysis of XPS data allows for the determination of the atomic concentrations of the detected elements on the surface. This information is vital for assessing the density and homogeneity of the silane layer. For example, in hybrid silica (B1680970) aerogels synthesized with this compound, XPS analysis can reveal the ratio of different chemical bonds, providing insights into the structure of the aerogel network. researchgate.net

Below is a table summarizing typical binding energies for elements found in this compound-modified materials.

| Element | Orbital | Binding Energy (eV) | Corresponding Functional Group |

| C | 1s | ~284.5 | C-C |

| C | 1s | ~286.2 | C-O |

| C | 1s | ~288.5 | C=O |

| Si | 2p | ~102-104 | Si-O-Si, Si-O-C |

| O | 1s | ~532-533 | Si-O-Si, C-O |

Note: Binding energies can vary slightly depending on the chemical environment and instrument calibration.

For instance, when this compound is used as a coupling agent in composites filled with crystalline nanoparticles, XRD patterns can reveal whether the silane treatment alters the crystal structure of the filler. The presence of broad, amorphous halos in the XRD pattern is indicative of an amorphous structure, which is typical for silica-based materials derived from silane precursors like tetraethyl orthosilicate (B98303) (TEOS). researchgate.net In the case of silica aerogels prepared with this compound, XRD analysis helps to confirm the amorphous nature of the silica network. researchgate.net

Changes in the intensity and width of diffraction peaks can also provide information about the degree of crystallinity and the size of crystalline domains within the composite material.

Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy techniques offer high-resolution imaging capabilities that are essential for visualizing the surface and internal structures of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography of a sample. In the study of materials modified with this compound, SEM is crucial for observing changes in surface morphology. For example, after treating fibers with a silane coupling agent, SEM images can show a coating on the fiber surface, indicating successful modification. researchgate.net

In composite materials, SEM is used to examine the fracture surface, which provides valuable information about the interfacial adhesion between the filler and the matrix. Good adhesion, often enhanced by the use of a silane coupling agent like this compound, is indicated by the absence of gaps between the filler and the matrix. researchgate.net SEM analysis of hybrid silica aerogels can reveal their porous, three-dimensional network structure. researchgate.net

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of internal structures, nanoparticles, and network formations. TEM is particularly useful for characterizing the nanostructure of materials derived from this compound. For instance, in the case of hybrid aerogels, TEM can reveal the interconnected network of silica particles that form the aerogel's porous structure. researchgate.net

When this compound is used in the synthesis of nanocomposites, TEM can be employed to observe the dispersion and morphology of the nanoparticles within the polymer matrix. mdpi.com High-resolution TEM (HRTEM) can even provide information about the crystal structure of individual nanoparticles. mdpi.com

Porosimetry and Surface Area Analysis

Porosimetry and surface area analysis techniques are critical for characterizing the porous structure of materials like aerogels and other high-surface-area materials derived from this compound.

The Brunauer-Emmett-Teller (BET) method, which is based on the physisorption of a gas (typically nitrogen) onto the surface of a material, is commonly used to determine the specific surface area. The porosity, including pore volume and pore size distribution, can be determined from the nitrogen adsorption-desorption isotherms. researchgate.net

For hybrid silica aerogels synthesized using this compound, these analyses are essential for understanding how the incorporation of the phenylvinyl groups affects the porous properties of the material. The introduction of organic groups can influence the hydrolysis and condensation reactions, leading to changes in the final porous structure. researchgate.net The results from these analyses are crucial for applications where high surface area and controlled porosity are required, such as in catalysis, separation, and insulation.

A summary of the characterization of a hybrid silica aerogel containing this compound is presented in the table below.

| Property | Value |

| Bulk Density | Increases with increasing PTMS/TEOS molar ratio |

| Specific Surface Area | Varies with synthesis conditions |

| Pore Volume | Dependent on the network structure |

| Hydrophobicity | Increased compared to pristine silica aerogels |

| Mechanical Strength | Significantly increased |

PTMS refers to Phenyltrimethoxysilane, which has a similar functional group to this compound. Data adapted from a study on hybrid silica aerogels. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability of Derived Materials

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability of materials derived from this compound. This method involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting data, a TGA curve, plots the percentage of weight loss against temperature, revealing the decomposition temperatures and the amount of residual material at high temperatures.

For polymer-silica hybrid materials, such as those synthesized using this compound, TGA can distinguish between the degradation of the organic components and the stability of the inorganic silica network. The phenyl groups introduced by the silane precursor are known to enhance thermal stability. koreascience.kr TGA is also instrumental in quantifying the amount of organic polymer successfully grafted onto or incorporated within the silica matrix. mdpi.com

Studies on hybrid aerogels have demonstrated that the incorporation of organic polymers can significantly improve thermal stability. For instance, the thermal stability of a hybrid aerogel was reported to increase from 315 °C to 343 °C with the addition of a crosslinking polymer. mdpi.com In other reinforced aerogels, a 5% weight loss temperature (Td, 5%) of over 357 °C has been achieved, indicating excellent thermal stability. researchgate.net

The data below represents a typical TGA analysis for a pristine silica aerogel compared to a hybrid aerogel derived from a precursor like this compound.

| Sample | Onset Decomposition Temperature (°C) | Temperature at 5% Weight Loss (T₅%) (°C) | Char Yield at 800°C (%) |

| Pristine Silica Aerogel | ~300 | 315 | >95 |

| Hybrid Aerogel | ~350 | 357 | ~70 |

This table is interactive and presents representative data based on findings for similar materials. mdpi.comresearchgate.net

Theoretical and Computational Investigations of Triethoxy 1 Phenylethenyl Silane Systems

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the electronic structure and properties of molecules like triethoxy(1-phenylethenyl)silane. These calculations are based on the fundamental principles of quantum mechanics and can provide a wealth of information about molecular geometry, energy levels, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a prominent method for studying the electronic structure of various chemical systems, including organosilanes. researchgate.netrsc.org This theoretical framework is employed to model reactions such as the hydrosilylation of triethoxysilane (B36694) with divinylbenzene, which results in the formation of triethoxy(vinylphenethyl)silane. lp.edu.ua DFT calculations can elucidate the electronic distribution within the molecule, providing a basis for predicting its reactivity. lp.edu.ua

The electronic structure of phenylsilanes is significantly influenced by the interaction between the silicon atom's valence atomic orbitals and the energy levels of the phenyl ligands. researchgate.net DFT calculations can be used to construct theoretical X-ray emission spectra, which show good agreement with experimental data and help in understanding the energy structure of these compounds. researchgate.net By analyzing the distribution of the density of electronic states, it is possible to understand the contributions of different atoms (Si, C, H) to the molecular orbitals. researchgate.net This information is crucial for predicting how the molecule will interact with other chemical species.

Furthermore, DFT can be combined with other theoretical models, such as a modified Poisson-Boltzmann theory, to perform robust electronic structure calculations of liquid-solid interfaces. aps.org This combined approach allows for the investigation of phenomena like the potential of zero charge and the influence of interfacial water molecules on catalytic reactions at surfaces. aps.org

HOMO/LUMO Analysis for Reaction Pathways and Catalytic Activity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory and are instrumental in understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the kinetic stability and chemical reactivity of a molecule. aimspress.com A larger gap suggests higher stability and lower reactivity. aimspress.com

HOMO-LUMO analysis is used to identify the regions of a molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), thereby predicting the sites of electrophilic and nucleophilic attack. aimspress.com For instance, in certain tetrylenes, the HOMO is localized at the germanium center, indicating its role in chemical reactions. researchgate.net The localization and energy levels of these frontier orbitals can be calculated using DFT methods. researchgate.net

The catalytic activity of a compound can also be assessed through HOMO-LUMO analysis. researchgate.net For example, the efficiency of certain germanium(II) and tin(II) hydride complexes as catalysts for hydroboration reactions can be related to their electronic structure, including the HOMO-LUMO gap. researchgate.net A smaller HOMO-LUMO gap can indicate a greater propensity for the molecule to participate in chemical reactions, making it a more effective catalyst. aimspress.com

Molecular Dynamics (MD) Simulations for Interfacial Interactions and Network Formation

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules. This method is particularly useful for investigating the behavior of this compound at interfaces and its role in the formation of larger networks. MD simulations can provide detailed information about the dynamics of adsorption, the orientation of molecules at surfaces, and the formation of polymeric layers. researchgate.net

Reactive force fields, such as ReaxFF, are often employed in MD simulations to model chemical reactions, including the formation and breaking of bonds. researchgate.net This allows for the study of processes like the silanization of silica (B1680970) substrates, where silane (B1218182) molecules form a monolayer on the surface. researchgate.net These simulations can reveal how factors like alkyl chain length and the type of reactive group (e.g., methoxy (B1213986) vs. hydroxy) influence the kinetics and morphology of the resulting layer. researchgate.net

MD simulations have been used to study the interfacial properties of composites, such as those reinforced with glass fibers treated with silane coupling agents. researchgate.net These studies can determine how the thickness of the silane interphase and the density of bonds with the surface affect the mechanical strength and failure modes of the composite material. researchgate.net For instance, simulations can show a transition from adhesive failure at the interface to cohesive failure within the silane layer as the interphase thickness increases. researchgate.net Furthermore, MD simulations can be used to understand the bonding mechanisms at heterogeneous interfaces in thermoplastic composites, revealing how processing parameters like temperature and pressure influence molecular diffusion and interfacial energy. nih.gov

The formation of polysiloxane networks from the polymerization of alkoxysilanes can also be modeled using MD simulations. nih.gov These simulations can track the dynamic formation of siloxane clusters and rings, identifying different growth mechanisms such as monomer addition and cluster-cluster aggregation. researchgate.net By varying the precursor monomers and solution composition, the impact on hydrolysis and condensation rates can be explored. researchgate.net

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling provides a powerful approach to understanding the intricate details of chemical reaction mechanisms and kinetics involving this compound and related compounds. By employing methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can investigate the potential energy surfaces of reactions, identify transition states, and calculate activation energies. lp.edu.uanih.gov

For example, quantum-chemical calculations using DFT have been utilized to study the hydrosilylation reaction of triethoxysilane with divinylbenzene. lp.edu.ua These calculations can determine the energetically most favorable reaction pathway, such as addition at the ortho-position, by comparing the activation energies of different possible routes. lp.edu.ua Similarly, in the alkylation of vinyltriethoxysilane (B1683064) with styrene (B11656), DFT calculations can predict the relative likelihood of ortho- and para-addition by analyzing the change in system energy as a function of the distance between reacting carbon atoms. researchgate.net

The kinetics of alkoxysilane polymerization, a fundamental process in the formation of polysiloxane materials, can also be investigated through computational methods. nih.gov These studies can provide hydrolysis and condensation rate constants under various conditions, such as different pH levels, temperatures, and solvents. nih.gov For instance, the hydrolysis rate constants for tetraethoxysilane (TEOS) have been determined under acidic conditions, and the activation energies for the hydrolysis of methyltriethoxysilane (MTES) and TEOS have been calculated. nih.gov These computational results are essential for optimizing reaction conditions and controlling the properties of the final polymeric material.

Structure-Property Relationship Predictions based on Computational Data

Computational data derived from methods like DFT and MD simulations can be used to establish quantitative structure-property relationships (QSPR). These relationships are crucial for predicting the physical, chemical, and mechanical properties of materials based on their molecular structure, without the need for extensive experimental synthesis and characterization.

For instance, the electronic properties derived from DFT calculations, such as the HOMO-LUMO gap, can be correlated with the reactivity and stability of silane molecules. aimspress.com The distribution of electron density and the nature of molecular orbitals, as determined by computational analysis, can explain the observed spectroscopic properties and chemical behavior of phenylsilanes. researchgate.net

MD simulations can provide data on the morphology of silane layers on substrates, such as the contact angle of alkyl tails and their grafting density. researchgate.net This information can be used to predict the macroscopic properties of the modified surface, such as its hydrophobicity. Furthermore, simulations of the mechanical loading of silane interphases can generate traction-separation laws that describe the cohesive strength of the interface. researchgate.net These computational models can predict how the interfacial strength and failure mechanism are affected by structural parameters like interphase thickness and bond density. researchgate.net

By systematically varying the molecular structure in computational models and calculating the resulting properties, it is possible to build predictive models that can guide the design of new silane-based materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Triethoxy(1-phenylethenyl)silane in academic settings?

- Synthesis : The compound is typically synthesized via a sol-gel process using co-precursors like tetraethyl orthosilicate (TEOS) and styryl-functionalized silanes. A co-condensation method under acidic or basic catalysis is employed to integrate the phenylvinyl group into the silica network .

- Characterization :

- Nuclear Magnetic Resonance (NMR) : ¹H and ²⁹Si NMR (400–600 MHz) confirm structural integrity, with peaks at δ 0.6–1.2 ppm (Si–CH₂) and δ 6.5–7.5 ppm (aromatic protons) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Bands at ~1270 cm⁻¹ (Si–C) and ~1600 cm⁻¹ (C=C) validate functional group retention .

- UPLC-MS : Ensures >98% purity by detecting impurities at ppm levels .

Q. How does this compound enhance hybrid silica aerogel formation?

- The styryl group introduces hydrophobic and cross-linking properties, improving aerogel flexibility. In Choi et al. (2020), a molar ratio of 1:4 (styryl silane:TEOS) yielded aerogels with 90% porosity and pore sizes <50 nm. The phenyl group enhances π-π interactions, reducing shrinkage during ambient-pressure drying .

Advanced Research Questions

Q. What methodologies optimize the mechanical properties of this compound-based aerogels?

- Parameter Optimization :

- Cross-linker Concentration : Increasing styryl silane content to 20 mol% improves compressive strength (0.15 MPa to 0.45 MPa) but reduces flexibility due to rigid aromatic networks .

- Drying Techniques : Supercritical CO₂ drying preserves nanostructure (surface area >600 m²/g), while ambient drying increases density (0.12 g/cm³ to 0.25 g/cm³) .

Q. How can researchers resolve contradictions in thermal stability data for styryl-functionalized aerogels?

- Analytical Approaches :

- Thermogravimetric Analysis (TGA) : Discrepancies arise from heating rates (e.g., 10°C/min vs. 5°C/min). Choi et al. (2020) reported 5% weight loss at 300°C under N₂, while others observed degradation at 250°C due to residual solvents .

- Differential Scanning Calorimetry (DSC) : Identifies exothermic peaks (~350°C) linked to styryl group decomposition .

Q. What advanced techniques elucidate interfacial interactions in this compound composites?

- Spectroscopy : X-ray photoelectron spectroscopy (XPS) detects Si–O–Si (103.5 eV) and C=C (284.8 eV) bonds, confirming covalent bonding in polymer matrices .

- Microscopy : Scanning electron microscopy (SEM) reveals uniform dispersion of silica phases in polystyrene composites, reducing crack propagation .

- Applications : In wood-polymer composites, the silane improves hydrophobicity (water absorption <5%) and flexural strength (20% increase) via in-situ polymerization .

Methodological Challenges and Solutions

Q. What are the key challenges in scaling up this compound-based aerogel production?

- Solvent Exchange : Prolonged ethanol/hexane exchanges (72+ hours) are required to prevent pore collapse, increasing production time .